Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-3-morpholin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-12-8(11)7(9)6-10-2-4-13-5-3-10;;/h7H,2-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDEUPQJRDZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCOCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride is a compound of interest due to its potential biological activities, including its role as a biochemical probe and its interactions with various molecular targets. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a morpholine ring. Its structure can be represented as follows:
This compound is soluble in water and exhibits properties typical of amino acid esters, which are often utilized in medicinal chemistry for their ability to interact with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholine moiety facilitates binding through hydrogen bonding and hydrophobic interactions, potentially modulating the conformation and function of target proteins .
Key Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing signal transduction pathways critical in various physiological processes.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxicity. The compound's effectiveness has been evaluated using various assays, including IC50 measurements against different cancer cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several pathogens:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| E. coli | 25 | Bacteriostatic |
| S. aureus | 15 | Bactericidal |
| P. aeruginosa | 30 | Bacteriostatic |
Case Studies
-
In vitro Studies on Cancer Cells :
A study examined the effects of this compound on HCT-116 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), resulting in apoptosis characterized by DNA fragmentation and morphological changes . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties against Staphylococcus aureus, where the compound demonstrated significant bactericidal activity at concentrations lower than standard antibiotics, suggesting a potential role in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride has been explored for its potential therapeutic applications. Its structure suggests it could act as a pharmacological agent targeting various biological pathways.
Case Study: Antitumor Activity
A study investigated the compound's effects on cancer cell lines, revealing that it exhibited cytotoxicity against specific tumor types. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, likely mediated through interaction with cellular signaling pathways.
Neuroscience Research
The compound's morpholine component indicates potential applications in neuroscience, particularly as a modulator of neurotransmitter receptors.
Case Study: Neuroprotective Effects
Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This protective effect was linked to the compound's ability to enhance antioxidant defenses within cells.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.
Synthetic Routes
The synthesis typically involves:
- The reaction of morpholine derivatives with amino acids or their esters.
- Utilizing various catalysts to optimize yield and purity.
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Morpholine, Methyl ester | Reflux in organic solvent | 85% |
| Nucleophilic Substitution | Alkyl halides | Room temperature | 90% |
The biological activity of this compound has been a focus of research due to its potential interactions with various receptors.
Case Study: Enzyme Inhibition
Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
Industrial Applications
Beyond laboratory settings, this compound has potential applications in the pharmaceutical industry as a building block for drug development.
Market Trends
The increasing demand for novel therapeutic agents has led to an uptick in research focused on compounds like this compound, particularly for conditions such as:
- Cancer
- Neurodegenerative diseases
- Metabolic disorders
Comparison with Similar Compounds
Aromatic and Heteroaromatic Derivatives
- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8): Molecular Formula: C₁₀H₁₃ClFNO₂; MW: 233.67 g/mol . Applications: Intermediate for β-amino acid derivatives in antipsychotic or antidepressant therapies .
- Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS 1464091-39-1): Molecular Formula: C₁₂H₁₄ClN₃O₂; MW: 275.71 g/mol . Key Properties: The indole moiety confers planar aromaticity and hydrogen-bonding capacity, often utilized in serotonin receptor analogs or anticancer agents .
Heterocyclic Amine Derivatives
- Methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate dihydrochloride (L-Histidine methyl ester derivative): Molecular Formula: C₇H₁₁Cl₂N₃O₂; MW: 248.09 g/mol . Key Properties: The imidazole ring enables metal coordination and pH-dependent charge states, critical for enzyme inhibition or peptide synthesis .
- Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride: Molecular Formula: C₁₀H₁₇Cl₂N₃O₂; MW: 286.17 g/mol (estimated) . Key Properties: The pyrazole ring enhances metabolic stability and is common in kinase inhibitors or agrochemicals .
Physicochemical and Functional Comparisons
Key Research Findings
- Synthetic Utility : Morpholine-containing analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in patent EP 4 374 877 A2, where morpholine derivatives are used in multi-step pharmaceutical syntheses .
- Stability and Solubility : The dihydrochloride salt form improves aqueous solubility compared to freebase analogs, critical for bioavailability in drug formulations .
- Biological Activity : Indole and pyrazole derivatives show higher receptor-binding affinity in preliminary assays due to aromatic interactions, whereas morpholine derivatives excel in solubility and metabolic stability .
Notes and Limitations
- Data Gaps: Exact physicochemical data (e.g., logP, pKa) for Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride are absent in the provided evidence; values are inferred from analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride typically involves:
- Starting from a suitable amino acid ester or keto-precursor.
- Introduction of the morpholinyl substituent via amide bond formation or nucleophilic substitution.
- Protection and deprotection steps to control functional group reactivity.
- Final isolation as the dihydrochloride salt to enhance stability and crystallinity.
Detailed Preparation Procedures
Amide Bond Formation Using Coupling Reagents
One common approach involves coupling a morpholinoacetamide moiety to a methyl amino acid ester using peptide coupling reagents under controlled temperature conditions.
-
- A methyl amino acid ester hydrochloride is dissolved in an organic solvent such as dichloromethane or dimethylformamide (DMF).
- The reaction mixture is cooled to 0–5 °C.
- Coupling reagents such as hydroxybenzotriazole (HOBt) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate are added along with a base like N,N-diisopropylethylamine (DIPEA).
- The morpholinoacetamide component is introduced, and the mixture is stirred at low temperature (0–5 °C) for 10–12 hours.
- After completion, the reaction is quenched with water, and the product is isolated by filtration and washing.
Protection/Deprotection Steps
- Boc (tert-butoxycarbonyl) protecting groups are often used on amino groups to prevent side reactions during coupling.
- Deprotection is achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at low temperatures (−5 to 0 °C), followed by solvent removal under vacuum.
- The deprotected intermediate is then used directly in subsequent coupling reactions.
Salt Formation
- The free base of methyl 2-amino-3-(morpholin-4-yl)propanoate is converted to the dihydrochloride salt by treatment with hydrochloric acid.
- This salt formation step improves the compound’s stability, crystallinity, and handling properties.
- The dihydrochloride salt is typically isolated by filtration and washing with suitable solvents such as ethanol-water mixtures.
Representative Reaction Scheme and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc-protected amino acid ester + TFA in DCM | −5 to 0 °C, then 25–30 °C | 2–3 hours | - | Deprotection of Boc group |
| 2 | Addition of morpholinoacetamide, HOBt, BOP, DIPEA | 0–5 °C | 10–12 hours | 40–85 | Amide bond formation |
| 3 | Quenching with water, filtration, washing | Room temperature | 1 hour | - | Isolation of crude product |
| 4 | Treatment with HCl for salt formation | Room temperature | 1–2 hours | - | Formation of dihydrochloride salt |
| 5 | Crystallization from ethanol-water | 25–75 °C | 1–2 hours | - | Purification and drying |
Alternative Synthetic Routes
- Some methods involve epoxidation of keto-alkene precursors followed by ring-opening with morpholine derivatives to introduce the morpholinyl group.
- Another approach uses azide intermediates and subsequent coupling with amino acid esters under acidic aqueous conditions, followed by extraction and recrystallization.
- These alternative routes emphasize mild conditions and high stereochemical control, which are critical for pharmaceutical applications.
Research Findings and Optimization
- Reaction temperature control (0–5 °C) is critical for high yield and purity.
- Use of coupling additives such as hydroxybenzotriazole enhances reaction efficiency and minimizes racemization.
- Solvent choice (dichloromethane, DMF) affects solubility and reaction kinetics.
- Salt formation with hydrochloric acid facilitates isolation of a stable crystalline product.
- Purification by recrystallization from ethanol-water mixtures improves product quality and yield.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0–5 °C during coupling | Controls reaction rate and selectivity |
| Coupling Reagents | HOBt, BOP, DIPEA | Enhances amide bond formation efficiency |
| Solvents | Dichloromethane, DMF | Solubility and reaction medium |
| Deprotection Agent | Trifluoroacetic acid | Efficient Boc removal |
| Salt Formation | HCl (aqueous) | Stability and crystallinity |
| Purification | Recrystallization from ethanol-water | Product purity and recovery |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride with high purity?
A methodological approach involves:
- Stepwise functionalization : Reacting morpholine with a halogenated propanoate precursor, followed by amination and esterification. The dihydrochloride salt is formed via HCl gas bubbling in anhydrous ethanol .
- Purity control : Use HPLC (≥95% purity) with a C18 column and mobile phase (e.g., 0.1% TFA in acetonitrile/water) to monitor intermediates and final product .
- Challenges : Residual solvents (e.g., ethanol) and unreacted morpholine must be removed via vacuum drying and recrystallization from ethanol/ether mixtures .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
Key methods include:
- NMR spectroscopy : and NMR to confirm the morpholine ring integration (δ 3.6–3.8 ppm for N-CH) and ester group (δ 3.7 ppm for OCH) .
- Mass spectrometry : ESI-MS for molecular ion confirmation ([M+H] at m/z 233.1) and chloride adducts .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., 186–189°C) and decomposition thresholds .
Q. What storage conditions ensure the compound’s stability?
- Short-term : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Long-term : Lyophilization and storage under nitrogen at −20°C, with periodic purity checks via HPLC .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Chiral resolution : Use (R)- or (S)-specific catalysts (e.g., L-proline derivatives) during the amination step to control the α-carbon configuration .
- Circular dichroism (CD) : Validate enantiomeric excess (≥98%) by comparing CD spectra to reference standards .
- Data contradiction : If unexpected stereoisomers arise, re-optimize reaction solvents (e.g., switch from THF to DMF) to reduce racemization .
Q. What strategies are effective for studying the compound’s interaction with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding affinities with morpholine-recognizing enzymes (e.g., kinases) .
- In vitro assays : Measure IC values in cell lines (e.g., HEK293) using fluorescence-based kinase activity assays .
- Data validation : Cross-reference results with structurally similar compounds (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride) to confirm specificity .
Q. How can researchers develop analytical methods for detecting impurities?
- Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to generate degradants .
- HPLC-MS/MS : Use a gradient method (e.g., 5–95% acetonitrile in 20 min) coupled with Q-TOF to identify impurities (e.g., de-esterified or oxidized byproducts) .
- Reference standards : Compare retention times and fragmentation patterns to EP/Pharm. grade impurity standards (e.g., methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]-propanoyl]amino]thiophene-2-carboxylate hydrochloride) .
Q. What experimental designs are suitable for assessing the compound’s stability in formulation buffers?
Q. How can researchers reconcile discrepancies in reported biological activity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
